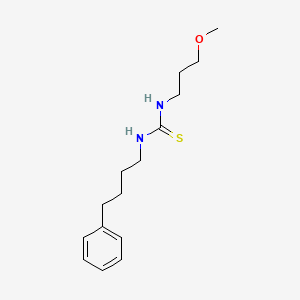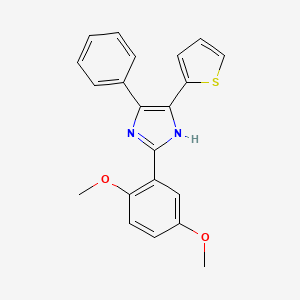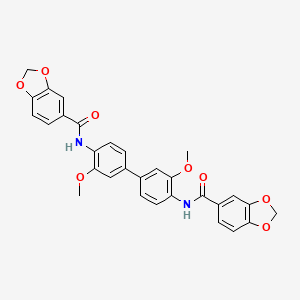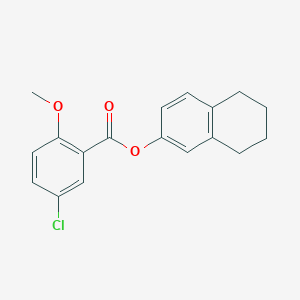![molecular formula C19H20F3NO3 B4765660 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765660.png)
2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as MPPT, is a chemical compound that has been extensively studied in the field of scientific research. MPPT is a selective antagonist of the melanocortin-1 receptor (MC1R), which is a G protein-coupled receptor that plays a crucial role in regulating skin pigmentation.
Mecanismo De Acción
MPPT acts as a selective antagonist of 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the production of melanin in melanocytes, which results in a reduction in skin pigmentation.
Biochemical and Physiological Effects:
MPPT has been shown to have various biochemical and physiological effects on the skin. In vitro studies have demonstrated that MPPT can inhibit the production of melanin in melanocytes by up to 70%. In vivo studies have shown that topical application of MPPT can reduce skin pigmentation in human volunteers. MPPT has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in skin disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPPT is its selective antagonism of 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, which makes it a valuable tool for studying the role of this compound in skin pigmentation and related disorders. However, one of the limitations of MPPT is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of MPPT. One potential area of research is the development of more potent and selective 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists that can be used as therapeutic agents for skin disorders. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of MPPT and their potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MPPT on melanin synthesis and skin pigmentation.
Aplicaciones Científicas De Investigación
MPPT has been extensively studied in the field of scientific research due to its selective antagonism of 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide. This compound is a key regulator of melanin synthesis in melanocytes, and its dysfunction has been linked to various skin disorders, including melanoma, vitiligo, and red hair color. MPPT has been shown to inhibit the production of melanin in melanocytes, making it a potential therapeutic agent for the treatment of these skin disorders.
Propiedades
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-3-9-26-16-8-7-13(10-17(16)25-2)11-18(24)23-15-6-4-5-14(12-15)19(20,21)22/h4-8,10,12H,3,9,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHALJKDWVIVQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4765582.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4765592.png)
![N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4765606.png)

![methyl 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4765621.png)
![7-(1-methylethylidene)-3-({[1-(4-propylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4765626.png)
![N-[1-[(methylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4765629.png)

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4765650.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4765665.png)


![N-(4-{[(4-ethylphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4765695.png)